molecular formula C7H14N2O B2689762 2-(Piperidin-3-yl)acetamide CAS No. 196613-56-6

2-(Piperidin-3-yl)acetamide

Cat. No.: B2689762
CAS No.: 196613-56-6
M. Wt: 142.202
InChI Key: HBKYFQUAFRXSSO-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)acetamide is an organic compound that features a piperidine ring attached to an acetamide group Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)acetamide typically involves the reaction of piperidine derivatives with acetamide precursors. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The reaction conditions often involve elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary amines .

Scientific Research Applications

2-(Piperidin-3-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-3-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-piperidin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)4-6-2-1-3-9-5-6/h6,9H,1-5H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYFQUAFRXSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196613-56-6
Record name 2-(piperidin-3-yl)acetamide
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